molecular formula C16H17NO4 B1679893 PYR-7911 CAS No. 124307-91-1

PYR-7911

Cat. No.: B1679893
CAS No.: 124307-91-1
M. Wt: 287.31 g/mol
InChI Key: PQIOTLZNBRCNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PYR-7911 is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYR-7911 typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The acetoxymethyl group can be introduced via acetylation using acetic anhydride and a base like pyridine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

PYR-7911 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PYR-7911 has several scientific research applications:

Mechanism of Action

The mechanism of action of PYR-7911 is not well-studied. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The ester and acetoxymethyl groups may facilitate binding to specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrrole-2-carboxylic acid
  • 5-(Acetoxymethyl)-1H-pyrrole-2-carboxylic acid
  • Benzyl 3-methyl-1H-pyrrole-2-carboxylate

Uniqueness

The combination of these functional groups provides a versatile scaffold for further chemical modifications and applications in various fields .

Properties

CAS No.

124307-91-1

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

benzyl 5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C16H17NO4/c1-11-8-14(10-20-12(2)18)17-15(11)16(19)21-9-13-6-4-3-5-7-13/h3-8,17H,9-10H2,1-2H3

InChI Key

PQIOTLZNBRCNBG-UHFFFAOYSA-N

SMILES

CC1=C(NC(=C1)COC(=O)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=C(NC(=C1)COC(=O)C)C(=O)OCC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PYR-7911;  PYR 7911;  PYR7911.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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